Superior Biofilm Eradication vs. Vancomycin
Ethyl bromopyruvate (EBP) demonstrates significantly superior biofilm eradication compared to the standard-of-care antibiotic vancomycin. In vitro biofilm reduction assays show that EBP achieves a comparable or greater reduction in established biofilm mass at a substantially lower concentration [1].
| Evidence Dimension | Biofilm reduction concentration |
|---|---|
| Target Compound Data | Significantly reduces S. aureus biofilm |
| Comparator Or Baseline | Vancomycin |
| Quantified Difference | 64-fold lower concentration required by EBP |
| Conditions | In vitro S. aureus biofilm reduction assay |
Why This Matters
The ability to decimate biofilm at 64-fold lower concentrations suggests EBP could be a superior scaffold for treating chronic, biofilm-associated infections where conventional antibiotics like vancomycin often fail.
- [1] Kumar A, Boradia VM, Thakare R, et al. Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial. J Antimicrob Chemother. 2019;74(4):912-920. View Source
